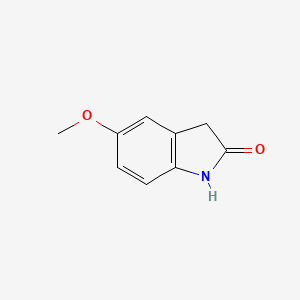

5-Methoxyoxindole

Description

Historical Context and Initial Research Trajectories

The study of oxindole-containing molecules is deeply rooted in the history of natural product chemistry. The oxindole (B195798) nucleus is a core component of numerous alkaloids isolated from various plant species, which have been investigated for their potent biological activities for over a century. ua.essemanticscholar.orgresearchgate.net Early research trajectories involving structures related to 5-methoxyoxindole were often linked to the total synthesis of complex alkaloids. For instance, the synthesis of physostigmine (B191203) (also known as eserine), a highly active alkaloid, has been a significant challenge that spurred developments in indole (B1671886) chemistry since the 1930s. acs.org

While not always the direct starting point in early syntheses, the strategic importance of the this compound framework became apparent as synthetic methods evolved. Its value was particularly highlighted in the asymmetric synthesis of the oxindole alkaloid (-)-horsfiline, where some synthetic routes explicitly began with this compound to construct the target molecule. thieme-connect.com These initial forays established this compound as a valuable and accessible building block for assembling intricate, biologically relevant molecular architectures.

Emergence as a Significant Scaffold in Contemporary Chemical and Biological Studies

In modern chemical science, this compound has emerged as a crucial and versatile scaffold. a2bchem.comchemimpex.com The indole nucleus is often described as a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov The addition of a methoxy (B1213986) group at the 5-position further enhances its utility. This electron-donating group can increase the molecule's reactivity and modulate properties such as solubility and bioavailability, making it an attractive starting point for the development of new pharmaceutical agents. chemimpex.comchim.it

This compound serves as a key intermediate in the synthesis of a wide array of compounds. chemimpex.com Its structure allows for various chemical transformations, including cyclization reactions, arylations, and other functional group manipulations, providing access to diverse libraries of substituted indoles and other heterocyclic compounds. a2bchem.com This versatility has made it a staple in programs focused on medicinal chemistry, materials science, and the synthesis of natural products. a2bchem.comchemimpex.com

Overview of Current Research Frontiers in this compound Investigation

Current research on this compound is vibrant and expanding into several key areas, primarily driven by its potential in therapeutic applications and advanced organic synthesis.

Neuroprotective Agents: A significant frontier is the investigation of this compound derivatives as neuroprotective agents. chemimpex.comf1000research.com Studies have shown that related compounds, such as 5-methoxyindole-2-carboxylic acid, exhibit protective effects in models of ischemic stroke. nih.govnih.gov This research focuses on mitigating neuronal damage by preserving mitochondrial function and reducing oxidative stress following an ischemic event. nih.gov

Anticancer Drug Discovery: The this compound scaffold is being actively explored in the development of novel anticancer agents. chemimpex.commdpi.comresearchgate.net The oxindole core is a well-established pharmacophore that targets various protein kinases, which are crucial regulators of cell growth and proliferation. researchgate.net Researchers are synthesizing and evaluating new derivatives for their ability to inhibit cancer cell growth, with studies showing activity against a range of cancer cell lines. nih.govmdpi.comfrontiersin.org

Advanced Organic Synthesis: In the field of synthetic chemistry, this compound remains a valuable tool for constructing complex molecular structures. chemimpex.com Recent research has focused on using it in sophisticated catalytic processes, such as palladium-catalyzed reactions to create diversely functionalized oxindoles and enantioselective phase-transfer catalysis to produce spirocyclic oxindoles with high stereocontrol. researchgate.netacs.org These advanced methods open new avenues for discovering compounds with unique properties.

Research Data on this compound and Its Derivatives

The following tables provide summarized data based on findings in academic research.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-Methoxy-1,3-dihydro-2H-indol-2-one | chembk.com |

| Synonyms | 5-Methoxy-2-indolinone, 5-Methoxy-2-oxindole | chembk.com |

| CAS Number | 7699-18-5 | chembk.com |

| Molecular Formula | C₉H₉NO₂ | chembk.com |

| Appearance | White to yellowish solid | chembk.com |

| Primary Use | Building block in chemical synthesis | a2bchem.com |

Table 2: Examples of Research on this compound Derivatives

| Derivative/Related Compound | Area of Research | Key Findings/Application | Source(s) |

| (-)-Horsfiline | Natural Product Synthesis | Total synthesis achieved using this compound as a starting material. | thieme-connect.com |

| 5-Methoxyindole-2-carboxylic acid | Neuroprotection | Confers neuroprotection and improves functional recovery after ischemic stroke in animal models. nih.gov | nih.govnih.gov |

| Benzyl (B1604629) methoxy oxindole esters | Anti-inflammatory Agents | Synthesized to study the effect of 5-methoxy substitution on anti-inflammatory and dual COX/5-LOX inhibitory activity. | nih.gov |

| Spirocyclic Azetidine Oxindoles | Asymmetric Synthesis | Synthesized in high yield and excellent enantiomeric ratio from this compound derivatives using phase-transfer catalysis. | acs.org |

| Esermethole | Natural Product Synthesis | A penultimate intermediate to the alkaloid physostigmine, synthesized from a this compound derivative. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGZEOUBIHLXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363834 | |

| Record name | 5-Methoxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-18-5 | |

| Record name | 5-Methoxyoxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxyoxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Methoxyoxindole

Established and Evolving Synthetic Routes to 5-Methoxyoxindole and its Analogues

The synthesis of the this compound ring system can be achieved through various established and emerging chemical routes. These methods range from classical cyclization and functional group interconversion to modern catalytic strategies that offer high degrees of control.

Control over the placement of substituents on the oxindole (B195798) ring is critical for targeted synthesis. Regioselective strategies ensure the formation of the desired 5-methoxy isomer over other potential products.

One established method involves the desulfurization of 5-methoxy-3-methylthio-2-oxindole using Raney-Ni in ethanol (B145695) to yield 5-methoxy-2-oxindole. prepchem.com A more modern approach involves a copper-catalyzed methoxylation reaction. In this method, 5-bromoindole (B119039) is treated with sodium methoxide (B1231860) in methanol, utilizing a catalyst system composed of a nitrogen-containing heterocycle and a monovalent copper complex. This process achieves high conversion rates of over 95% for the synthesis of 5-methoxyindole (B15748), which can be a precursor to the target oxindole. google.com

| Starting Material | Reagents and Conditions | Product | Key Feature | Reference |

| 5-methoxy-3-methylthiooxindole | Raney-Ni, absolute ethanol | 5-methoxy-2-oxindole | Desulfurization | prepchem.com |

| 5-bromoindole | Sodium methoxide, methanol, Cu(I) complex/N-heterocycle catalyst, 80-120°C | 5-methoxyindole | Regioselective methoxylation | google.com |

The C3 position of the oxindole ring is a common site for stereocenter formation. Enantioselective methods are therefore crucial for synthesizing optically active this compound derivatives, which are often required for biological applications.

Asymmetric catalysis provides a powerful tool for establishing chirality at the C3 position. Chiral phase-transfer catalysts (PTCs), often derived from cinchona alkaloids, are widely used for the asymmetric alkylation of N-substituted 5-methoxyoxindoles. For instance, the alkylation of 1,3-dimethyl-5-methoxyoxindole with chloroacetonitrile (B46850) can be catalyzed by N-benzyl cinchoninium halides to produce the corresponding 3-acetonitrile derivative with significant enantiomeric excess (ee). google.com The choice of catalyst influences which enantiomer is predominantly formed. google.com Using (3,4-dichlorobenzyl)cinchoninium bromide resulted in a 77% ee of one enantiomer, while another catalyst favored the opposite isomer with a 41% ee. google.com Similarly, N-[(4-trifluoromethyl)benzyl]cinchonium bromide has been used as a chiral catalyst in the asymmetric alkylation of oxindoles. researchgate.net

More recently, chiral bifunctional organocatalysts like thiosquaramides have been employed. In the nitro-Michael addition of this compound to nitrostyrene, a chiral thiosquaramide catalyst can facilitate the reaction, yielding the addition product with very good diastereo- and enantioselectivity, although the yield may be moderate compared to other substituted oxindoles. uva.es

| Substrate | Reaction | Catalyst | Enantiomeric Excess (ee) | Reference |

| 1,3-dimethyl-5-methoxyoxindole | Alkylation with chloroacetonitrile | (3,4-Dichlorobenzyl)cinchoninium bromide | 77% | google.com |

| 1,3-dimethyl-5-methoxyoxindole | Alkylation with chloroacetonitrile | N-[(4-trifluoromethyl)benzyl]-cinchoninium bromide catalyst | 41% | google.com |

| This compound | Nitro-Michael addition with nitrostyrene | Chiral bifunctional thiosquaramide | Very good (specific value not stated) | uva.es |

When direct asymmetric synthesis is not feasible or optimal, the separation of enantiomers (resolution) or the control of diastereoselectivity are alternative strategies.

A notable example of enantiomeric resolution is the separation of (±)-1,3-dimethyl-3-cyanomethyl-5-methoxyoxindole. This racemic mixture can be resolved into its pure enantiomers by column chromatography using a chiral stationary phase, specifically microcrystalline cellulose (B213188) triacetate (MCTA). clockss.org The best separation was achieved using ethanol as the mobile phase. clockss.org

Chemical resolution provides another pathway. The racemic amine 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole, a key intermediate for the synthesis of physostigmine (B191203) analogues, has been efficiently resolved using optically active tartaric acids. researchgate.netepa.gov This method allows for the separation of the enantiomers as diastereomeric salts, which can then be separated and converted back to the pure enantiomeric amines with enantiomeric excesses greater than 99.5%. researchgate.netepa.gov Furthermore, diastereoselective alkylation at the C3 position of racemic 1,3-dimethyl-5-methoxyoxindole has been described as a key step in a synthesis of (-)-esermethole. researchgate.net

| Compound Resolved | Method | Resolving Agent / Stationary Phase | Outcome | Reference |

| (±)-1,3-Dimethyl-3-cyanomethyl-5-methoxyoxindole | Chromatographic Resolution | Microcrystalline cellulose triacetate (MCTA) | Separation into pure (3R) and (3S) enantiomers | clockss.org |

| (±)-1,3-Dimethyl-3-(2-aminoethyl)-5-methoxyoxindole | Chemical Resolution | Optically active tartaric acids | Separation of diastereomeric salts, yielding enantiomers with >99.5% ee | researchgate.netepa.gov |

Enantioselective Synthesis Approaches

Chiral Catalyst-Mediated Methods

Derivatization and Functionalization of the this compound Core

The this compound nucleus is a versatile platform for the synthesis of more complex molecular architectures, particularly through reactions at the C3 position. a2bchem.com

A significant area of derivatization involves the construction of spirocyclic systems, where the C3 carbon of the oxindole is a shared atom between two rings. These structures are prevalent in natural products and are of great interest in medicinal chemistry.

An enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been achieved from this compound derivatives through an intramolecular C-C bond formation. acs.org This cyclization is catalyzed by a novel chiral phase-transfer catalyst containing a pentafluorosulfanyl (SF₅) group, derived from a cinchona alkaloid, affording the spirocyclic product in high yield and an excellent enantiomeric ratio of 4:96. acs.org

The synthesis of spiro-pyrrolidine-oxindoles, which are precursors to alkaloids like (±)-horsfiline, has also been documented. One approach involves the reaction of a spiro-3-cyclopropyl-(5-methoxy-oxindole) with an aldimine derived from methylamine (B109427) and formaldehyde, catalyzed by magnesium iodide (MgI₂). ethz.ch Additionally, highly complex six-membered spirocyclic oxindoles featuring five consecutive stereocenters can be constructed. An asymmetric organocatalytic one-pot Michael/Michael/aldol addition sequence, using a combination of diphenylprolinol silyl (B83357) ether and a bifunctional quinine (B1679958) thiourea, has been developed to afford these structures in high yields and with perfect enantioselectivities. nih.gov

| Starting Material Type | Reaction / Method | Catalyst / Reagent | Spirocyclic System Formed | Reference |

| This compound derivative | Intramolecular C-C cyclization | SF₅-containing chiral phase-transfer catalyst | Spiro-3,2′-azetidine oxindole | acs.org |

| Spiro-3-cyclopropyl-(5-methoxy-oxindole) | Ring-expansion with an aldimine | MgI₂ | Spiro-pyrrolidine-oxindole | ethz.ch |

| Methyleneindolinone (from oxindole) & α,β-unsaturated aldehyde | One-pot Michael/Michael/aldol sequence | Diphenylprolinol silyl ether / Quinine thiourea | Six-membered spirocyclic oxindole | nih.gov |

Incorporation into Complex Molecular Architectures (e.g., Indole-Isatin Hybrids)

This compound is a valuable building block in the synthesis of more complex molecular architectures, including indole-isatin hybrids. These hybrid molecules, which combine the structural features of both indole (B1671886) and isatin (B1672199) moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netpreprints.org The 5-methoxy group, in particular, is a key feature in naturally occurring bioactive compounds like melatonin, influencing receptor binding and pharmacological effects. mdpi.com

The synthesis of indole-isatin hybrids often involves the condensation of a 5-methoxyindole derivative with an isatin compound. mdpi.comnih.gov For instance, methyl 5-methoxyindole-2-carboxylate can be converted to its corresponding acid hydrazide, which is then reacted with various substituted isatins in the presence of a catalytic amount of glacial acetic acid to yield the target indole-isatin hybrids. mdpi.com This modular approach allows for the creation of a library of hybrid compounds with diverse substitutions on the isatin ring. mdpi.comnih.gov

A study by Al-Wabli et al. (2020) reported the synthesis of a series of isatin-indole molecular hybrids and evaluated their potential as antiproliferative agents against various human tumor cell lines. preprints.org Similarly, Reem et al. (2021) synthesized new isatin-indole molecular hybrids and characterized them using various spectroscopic techniques. researchgate.net These studies highlight the importance of this compound precursors in generating structurally diverse molecules with potential therapeutic applications. researchgate.netpreprints.org

The following table summarizes representative examples of indole-isatin hybrids derived from 5-methoxyindole precursors and their reported biological activities.

| Hybrid Compound | Isatin Substituent | Reported Activity | Reference |

| 5a-n | Varied | Antimicrobial | researchgate.netmdpi.com |

| 5a-s | Varied | Antiproliferative | nih.gov |

| 12a-g | Varied | Antiproliferative | preprints.org |

This table is for illustrative purposes and represents a selection of reported findings. For detailed information, please refer to the cited literature.

Development of New Synthetic Reagents and Methodologies Utilizing this compound Precursors

The unique reactivity of this compound has led to its use in the development of novel synthetic reagents and methodologies. a2bchem.com Its structure allows for various chemical transformations, making it a versatile starting material for constructing complex molecules. a2bchem.com

One area of development involves the use of this compound in asymmetric synthesis. For example, in the synthesis of (-)-horsfiline, a chiral auxiliary derived from proline was used to achieve a highly enantioselective nitroolefination of a derivative of this compound. thieme-connect.com Although the synthesis was later revised to introduce the methoxy (B1213986) group at a later stage starting from isatin, the initial methodology demonstrates the utility of this compound in stereocontrolled reactions. thieme-connect.com

Furthermore, this compound and its derivatives have been employed as precursors in the synthesis of important intermediates for natural products. For instance, 1,3-dimethyl-5-methoxyoxindole is a key precursor in the synthesis of esermethole, a penultimate intermediate for the synthesis of physostigmine. researchgate.net The synthesis involves the phase-transfer catalyzed dimethylation of 3-cyanomethyl-5-methoxyoxindole. researchgate.net

The development of new reagents and methodologies often focuses on improving efficiency and selectivity. For example, the Corey-Fuchs alkyne synthesis and the Corey-Kim reagent are examples of synthetic tools developed by E.J. Corey that have broad applications in organic synthesis, including the potential modification of this compound-derived intermediates. bibliotekanauki.pl While not directly utilizing this compound, these methodologies represent the broader context of reagent development that can be applied to complex scaffolds.

The following table provides examples of synthetic methodologies and reagents where this compound or its close derivatives have been utilized as key starting materials or intermediates.

| Methodology/Reagent | Application | Key Transformation | Reference |

| Asymmetric Nitroolefination | Synthesis of (-)-horsfiline | Creation of a chiral quaternary center | thieme-connect.com |

| Phase-Transfer Catalysis | Synthesis of Esermethole intermediate | Dimethylation of 3-cyanomethyl-5-methoxyoxindole | researchgate.netgoogle.com |

| Palladium-Catalyzed Domino Heck-Cyanation | Synthesis of 3-alkyl-3-cyanomethyl-2-oxindoles | Enantioselective domino reaction | molaid.com |

This table highlights specific applications and is not an exhaustive list of all methodologies. Please consult the referenced literature for comprehensive details.

Biological Activities and Mechanistic Investigations of 5 Methoxyoxindole and Its Derivatives

Antiproliferative and Anticancer Research

Derivatives incorporating the 5-methoxyindole (B15748) moiety have demonstrated notable potential as anticancer agents. Research has focused on their ability to inhibit the growth of various cancer cell lines, perturb the cell cycle, and modulate key signaling pathways involved in cancer progression.

A series of synthesized 5-methoxyindole tethered C-5 functionalized isatins have shown significant in vitro antiproliferative activity across several human cancer cell lines. nih.gov In one study, these molecular hybrids exhibited growth inhibition ranging from 22.6% to 97.8%. nih.govnih.gov Two compounds in particular, designated 5o and 5w, were identified as highly potent, with IC₅₀ values of 1.69 µM and 1.91 µM, respectively. nih.govnih.govresearchgate.net This potency was notably greater than that of the established kinase inhibitor, sunitinib, which had an IC₅₀ of 8.11 µM in the same assay. nih.govnih.govresearchgate.net

Further investigation into compound 5o revealed its efficacy against a multidrug-resistant (MDR) cancer cell line. nih.gov It displayed growth-inhibitory effects against the sensitive NSCLC A-549 lung cancer cell line with an IC₅₀ value of 0.9 µM, and also against the MDR NCI-H69AR lung cancer cell line, which expresses the ABCC1 efflux pump, with an IC₅₀ value of 10.4 µM. nih.govresearchgate.net

| Compound | Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound 5o | Mixed Panel | 1.69 | Five-fold more potent than Sunitinib in this assay. nih.govnih.gov |

| Compound 5w | Mixed Panel | 1.91 | Four-fold more potent than Sunitinib in this assay. nih.govnih.gov |

| Sunitinib (Control) | Mixed Panel | 8.11 | Reference kinase inhibitor. nih.govnih.gov |

| Compound 5o | A-549 (Lung Cancer) | 0.9 | Sensitive cell line. nih.gov |

| Compound 5o | NCI-H69AR (MDR Lung Cancer) | 10.4 | Multidrug-resistant cell line. nih.govnih.govresearchgate.net |

Mechanistic studies have sought to understand how these compounds exert their antiproliferative effects. The investigation of compound 5o, a 5-methoxyindole-isatin hybrid, revealed significant perturbations of the cell cycle in cancer cells. nih.govresearchgate.net Treatment with this compound led to a notable lengthening of the G1 phase and a corresponding reduction in the S and G2/M phases of the cell cycle. nih.govnih.govresearchgate.net This suggests that the compound induces a G1 arrest, preventing cells from progressing to the DNA synthesis (S) phase, thereby halting proliferation.

In addition to cell cycle arrest, the induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. While some studies on related indole (B1671886) compounds have detailed the induction of apoptosis, the primary mechanism identified for the potent 5-methoxyindole-isatin derivative 5o was cell cycle arrest. nih.govnih.govcore.ac.uk For instance, studies on other compounds have shown an increase in the sub-G0 cell population, a hallmark of apoptosis, following treatment. explorationpub.com

Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for further drug development. The retinoblastoma (Rb) protein is a well-known tumor suppressor that plays a critical role in the G1 checkpoint of the cell cycle. mdpi.com Research into the 5-methoxyindole-isatin derivative, compound 5o, demonstrated that it significantly decreased the levels of phosphorylated Rb protein in a dose-dependent manner, an effect confirmed by Western blot analysis. nih.govnih.govresearchgate.net The phosphorylation of Rb is a key step that allows cells to pass the G1 checkpoint and enter the S phase; therefore, the inhibition of this process by compound 5o provides a clear molecular mechanism for the observed G1 cell cycle arrest. nih.gov

The broader class of indolin-2-one derivatives has been investigated for the inhibition of various protein kinases that are critical for tumor development and survival, such as PDGFR, VEGFR2, and c-Met, underscoring the potential of this chemical scaffold to interact with multiple cancer-related signaling pathways. sci-hub.sescispace.com

Elucidation of Cell Cycle Perturbations and Apoptotic Pathways

Anti-inflammatory Properties and Mechanisms

Inflammation is a critical process in the pathogenesis of numerous diseases. The search for new anti-inflammatory agents has led to the investigation of compounds that can modulate key inflammatory pathways.

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are central to the production of inflammatory mediators. nih.gov COX enzymes are responsible for the synthesis of prostaglandins, while 5-LOX catalyzes the formation of leukotrienes from arachidonic acid. nih.govnih.gov Developing dual inhibitors of both COX and 5-LOX is considered a promising strategy to create more effective and safer anti-inflammatory drugs, as this approach can reduce the side effects associated with inhibiting only the COX pathway. nih.govcapes.gov.br

Research on related indole compounds has provided evidence for this mechanism. Melatonin, an endogenous indole, and its metabolites have been shown to prevent the activation of COX-2, the inducible isoform of the enzyme that is critical in the inflammatory response, in activated macrophages. nih.gov This suggests that the indole nucleus, a core component of 5-methoxyoxindole, is a viable scaffold for developing inhibitors of key inflammatory enzymes. While direct inhibition data for this compound is not specified, the activity of related compounds points to a potential mechanism of action. nih.gov

The immune response and the production of signaling molecules called cytokines are intrinsically linked to inflammation. frontiersin.org An effective anti-inflammatory agent can modulate the immune system to resolve inflammation. This often involves suppressing pro-inflammatory cytokines or enhancing anti-inflammatory ones. frontiersin.org For example, the clearance of apoptotic cells by macrophages can trigger an anti-inflammatory response, characterized by the release of cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). frontiersin.org

Inhibition of Key Inflammatory Mediators (e.g., Cyclooxygenases, Lipoxygenases)

Antioxidant Activity Studies

The antioxidant properties of this compound and its derivatives have been a subject of scientific inquiry, focusing on their capacity to counteract oxidative damage, a process implicated in various pathological conditions. Research in this area has explored their ability to scavenge free radicals and mitigate the effects of oxidative stress.

The core of antioxidant activity lies in the ability of a compound to neutralize free radicals, which are highly reactive molecules that can damage cells. Studies on derivatives of 5-methoxyindole have demonstrated their potential in this regard. For instance, two arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid were synthesized and evaluated for their radical scavenging properties. mdpi.comresearchgate.net One of the derivatives, a 3,4-dihydroxy-substituted compound, exhibited excellent radical scavenging activity across various model systems. researchgate.net This activity is attributed to its ability to neutralize highly reactive hydroxyl radicals through electron donation. mdpi.com

The efficacy of these compounds in scavenging free radicals is often compared to established antioxidants like ascorbic acid (vitamin C) and tocopherol (vitamin E). mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate this capacity. pensoft.netbioline.org.br Research has shown that the free radical scavenging activity of certain methoxyphenol compounds, which share structural similarities with this compound, is significant. nih.gov For example, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) have demonstrated potent radical-scavenging activity against DPPH radicals. nih.gov

The structural features of these molecules, such as the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring, play a crucial role in their antioxidant potential. researchgate.net

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govscielo.br This can lead to cellular damage and is implicated in the aging process and various diseases. bioline.org.br Antioxidants play a vital role in mitigating oxidative stress by neutralizing these reactive species.

Derivatives of this compound are being explored for their potential to reduce oxidative stress. chemimpex.com For instance, 5-methoxyindole-2-carboxylic acid (5MICA) has shown beneficial neuroprotective action against ischemic stroke injury, which is closely linked to oxidative stress. mdpi.com The antioxidant properties of these compounds make them valuable candidates for applications aimed at reducing oxidative stress. chemimpex.com

The mitigation of oxidative stress involves various mechanisms, including the scavenging of free radicals and the modulation of enzymatic and non-enzymatic antioxidant defense systems within the body. scielo.brfrontiersin.org Research into the antioxidant activities of natural and synthetic methoxyphenols provides a basis for understanding how this compound derivatives might contribute to the mitigation of oxidative stress. nih.govnih.gov

Free Radical Scavenging Capacity

Neurobiological and Neuroprotective Research

The indole nucleus, a core component of this compound, is a "privileged scaffold" in medicinal chemistry, particularly for the development of agents targeting the central nervous system. mdpi.com This has led to significant research into the neurobiological and neuroprotective activities of this compound and its derivatives. chemimpex.com

Neurotransmitters are chemical messengers that play a fundamental role in brain function and are implicated in numerous neurological and psychiatric disorders. mdpi.comjneuropsychiatry.orgnih.gov Serotonin (B10506) (5-hydroxytryptamine or 5-HT), a key monoamine neurotransmitter, is heavily involved in regulating mood, cognition, and sleep. mdpi.comfrontiersin.org

This compound's structural similarity to serotonin suggests its potential to interact with and modulate serotonergic pathways. Research indicates that this compound serves as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders due to its ability to modulate neurotransmitter systems. chemimpex.com The serotonergic system, with its various receptor subtypes (e.g., 5-HT1A, 5-HT2A), is a primary target for drugs aimed at treating conditions like depression and anxiety. frontiersin.orgnih.gov The modulation of these receptors can affect neuronal firing and the release of other neurotransmitters such as dopamine (B1211576) and norepinephrine. frontiersin.orgnih.gov

The development of compounds that can selectively target specific serotonin receptors is an active area of research. For example, antagonists of the 5-HT6 receptor are being investigated as potential treatments for cognitive deficits in neurodegenerative diseases. mdpi.com

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain and nervous system. mdpi.comdrjimcollins.comucsd.edu A key pathological feature of these diseases is the abnormal aggregation of proteins, such as amyloid-β and tau in Alzheimer's, and α-synuclein in Parkinson's. mdpi.com

This compound and its derivatives have emerged as promising candidates in the search for new treatments for these devastating conditions. chemimpex.com The indole scaffold is a common feature in many compounds being developed as anti-neurodegenerative agents. mdpi.com Research has focused on designing molecules that can modulate the various molecular targets involved in these diseases. mdpi.com

The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to modulate neurotransmitter systems. mdpi.com For example, 5-methoxyindole-2-carboxylic acid has demonstrated neuroprotective effects in models of ischemic stroke. mdpi.com Furthermore, the development of 5-HT6 receptor antagonists based on the indole structure has shown promise in improving cognitive function in preclinical studies. mdpi.com

Modulation of Neurotransmitter Systems

Other Investigated Biological Activities

Beyond their antioxidant and neurobiological effects, this compound and its derivatives have been investigated for a range of other biological activities, highlighting their versatility as a scaffold for drug discovery.

Antimicrobial Activity: Some derivatives have shown potential as antimicrobial agents. core.ac.uk Research into related methoxyphenol compounds has demonstrated activity against common foodborne pathogens and spoilage bacteria. nih.gov For instance, eugenol (B1671780) and capsaicin, which are methoxyphenol derivatives, were found to be active against Staphylococcus aureus. nih.gov The evaluation of plant extracts containing various phytochemicals, including alkaloids, has also revealed antimicrobial properties against a range of pathogenic organisms. academicjournals.orgresearchgate.net

Antiviral Activity: The search for new antiviral agents has led to the investigation of various chemical structures, including those related to this compound. scispace.com For example, 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMUdR) has shown inhibitory effects against herpes simplex virus type 1 (HSV-1). nih.gov Analogs of 5-methoxymethyl-2'-deoxycytidine have also been synthesized and evaluated for their anti-HSV-1 activity. nih.gov Furthermore, other natural and synthetic compounds have been identified with antiviral properties against a variety of viruses. researchgate.netmdpi.com

Antitubercular Activity: Tuberculosis (TB) remains a significant global health threat, and there is an urgent need for new drugs to combat drug-resistant strains. japsonline.comnih.govnih.gov Several studies have reported the antitubercular activity of compounds containing the indole or related heterocyclic structures. japsonline.complos.org For instance, a series of 7-methoxy-indolizine derivatives were synthesized and showed promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. plos.org Other research has identified novel pyrazole-4-carboxamide and 3,4-(dicoumarin-3-yl)-2,5-diphenyl furan (B31954) and pyrrole (B145914) derivatives with significant antitubercular effects. japsonline.commdpi.com

Antimalarial Activity: The fight against malaria also requires the development of new therapeutic agents, as resistance to current drugs is a growing problem. nih.govfrontiersin.org While direct studies on this compound for antimalarial activity are limited, research on related indole-containing compounds and other natural products has shown promise. scispace.comd-nb.info For example, alkaloidal fractions from the plant Avicennia africana, which contain quinoline-based alkaloids, have demonstrated activity against different stages of the Plasmodium falciparum parasite. ekb.eg

Structure Activity Relationship Sar Studies and Molecular Design for 5 Methoxyoxindole

Systematic Investigation of Structural Modifications on Biological Efficacy

The biological efficacy of compounds derived from the 5-methoxyoxindole scaffold is highly dependent on the nature and position of various substituents. Systematic studies have explored modifications at the N1-position, the C3-position, and on the benzene (B151609) ring of the oxindole (B195798) core.

For instance, in the pursuit of anticancer agents, modifications of the oxindole core have been shown to significantly influence cytotoxicity. One study explored the impact of attaching a β-carboline or tetrahydro-β-carboline (THβC) nucleus to the oxindole core. It was observed that the nature of the substituent on the indole (B1671886) nitrogen (N1-position) was crucial. For example, among β-carboline-3-hydroxy indole derivatives, replacing a methyl group with a more lipophilic benzyl (B1604629) group at the N-1 position of the indole ring enhanced the cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

In another context, the development of 5-HT6 receptor (5-HT6R) antagonists based on a spiro[pyrrolidine-3,3′-oxindole] scaffold revealed important SAR insights. While the oxindole core itself was a starting point, modifications were necessary to achieve desired activity. It was found that only a few oxindole-based compounds were potent 5-HT6R ligands. mdpi.com The introduction of a phenylsulfonyl group at the N1 position of the indoline (B122111) core in related spiro[indoline-3,3′-pyrrolidine] derivatives was a key step in identifying potent ligands. mdpi.com

Furthermore, studies on pyrimido[4,5-c]quinolin-1(2H)-ones, which can be considered related structures, have highlighted the importance of methoxy (B1213986) substituents for anticancer activity. The presence and position of methoxy groups on the aromatic rings were found to enhance antimigratory activity in breast cancer models. Specifically, 2-methoxy and 2,4-dimethoxy substitutions on an arylpyrimido functionality in a 9-methoxy-substituted series showed improved activity. researchgate.net This underscores the potential of the 5-methoxy group in the this compound scaffold to contribute favorably to biological activity.

The following table summarizes the effect of certain structural modifications on the biological activity of oxindole derivatives.

| Compound/Series | Modification | Biological Target/Assay | Key Finding | Reference |

| β-Carboline-3-hydroxy indoles | Replacement of N1-methyl with N1-benzyl | MCF-7 & MDA-MB-231 cell lines (Anticancer) | Increased cytotoxicity with the N-benzyl group. | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindole] | N-phenylsulfonylation | 5-HT6 Receptor (Binding Affinity) | Improved selectivity, though not binding affinity. | mdpi.com |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | Methoxy substitutions on arylpyrimido group | Breast cancer cell migration (Anticancer) | Enhanced antimigratory activity. | researchgate.net |

| (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid | Presence of 5-methoxy group on indole ring | Antibacterial/Antifungal | Identified as a lead compound for antimicrobial development. | nih.gov |

Elucidation of Pharmacophoric Requirements for Specific Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, pharmacophore modeling has been instrumental in understanding their interactions with various biological targets. dergipark.org.tr

For antagonists of the 5-HT6 receptor, a general pharmacophore model has been proposed which includes two hydrophobic sites, a hydrogen bond acceptor, and optionally, a positively ionizable group. mdpi.com In the context of spiro[pyrrolidine-3,3′-oxindole] derivatives, the oxindole core can fulfill some of these requirements. The aromatic ring of the oxindole can occupy one of the hydrophobic sites, while the carbonyl oxygen at the C2-position can act as a hydrogen bond acceptor. The 5-methoxy group can further influence the electronic properties and steric interactions within the binding pocket. The tryptamine-derived scaffold of some initial hits aligns with this pharmacophore model, prompting further exploration of the spiropyrrolidinyl-oxindole core. mdpi.com

In the context of developing antiamyloidogenic agents for Alzheimer's disease from indole and isatin (B1672199) derivatives, a five-point pharmacophore model (AAHRR) was developed. This model includes two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com The carbonyl group of the isatin or oxindole core and a nitrogen atom of a hydrazone moiety were identified as key hydrogen bond acceptors, while the indole/isatin core itself constituted a hydrophobic and aromatic feature. mdpi.com This highlights the importance of the oxindole nucleus in providing the necessary structural features for binding.

The key pharmacophoric features of the this compound scaffold can be summarized as:

Aromatic Ring: The benzene ring of the oxindole provides a hydrophobic and aromatic region for π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor: The carbonyl oxygen at the C2-position is a crucial hydrogen bond acceptor.

Hydrogen Bond Donor: The nitrogen atom (N1-H) can act as a hydrogen bond donor.

5-Methoxy Group: This group can act as a hydrogen bond acceptor and its steric and electronic properties can fine-tune the binding affinity and selectivity.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformations that a molecule adopts when it binds to its target. irbbarcelona.org For this compound derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and quantum mechanics (QM) calculations are employed to determine their structure and conformational preferences. uoa.gr

Studies on related structures, such as 5-benzylimidazolidin-4-ones, have demonstrated the importance of the conformation of substituents relative to the heterocyclic ring. X-ray crystallography and computational methods revealed that different staggered and eclipsed conformations around a benzylic C-C bond have small energy differences, suggesting that the group may be relatively free to rotate at ambient temperatures. ethz.ch This conformational flexibility can be crucial for adopting the optimal geometry for binding to a receptor.

For the this compound scaffold, the planarity of the bicyclic ring system is a key feature. However, the substituents, particularly at the C3-position, can adopt various spatial orientations. The identification of the bioactive conformation often involves comparing the structures of several active and inactive analogues. For instance, in the development of protein-tyrosine kinase (PTK) inhibitors, conformational analysis was used to generate possible 3D structures for all molecules. These conformations were then used in 3-way partial least squares (PLS) modeling to identify the most likely bioactive conformation from a set of possibilities. leidenuniv.nl

The bioactive conformation is the specific 3D shape a drug molecule adopts to bind to its target, which may not be its lowest energy state in solution. irbbarcelona.org The energy required for the molecule to adopt this bioactive conformation is a factor in its binding affinity. Therefore, understanding the conformational landscape of this compound analogues is essential for designing molecules that can readily adopt the necessary shape for potent biological activity.

Rational Design of this compound Analogues with Enhanced Selectivity

Rational drug design leverages the understanding of SAR, pharmacophores, and bioactive conformations to create new molecules with improved properties, such as enhanced selectivity for a specific biological target. nih.gov

An example of rational design leading to improved selectivity can be seen in the development of kinase inhibitors. In one study, it was noted that replacing an indazole moiety with a methoxyoxindole part resulted in a compound with a better selectivity profile. chim.it This suggests that the this compound scaffold can be a valuable component in designing selective inhibitors.

The development of selective cyclooxygenase-2 (COX-2) inhibitors also provides a template for the rational design process. By introducing various arylmethyl, aryloxy, and arylthio moieties into a 6-methylsulfonylindole framework, researchers were able to develop potent and selective COX-2 inhibitors. nih.gov This approach of modifying a core scaffold based on structural insights into the target's binding site can be applied to this compound. For example, if the 5-methoxy group of a this compound-based inhibitor fits into a specific sub-pocket of the target enzyme, analogues can be designed with substituents at other positions to optimize interactions with adjacent regions of the binding site, thereby enhancing both potency and selectivity.

In the design of 5-HT6R ligands, a hit-to-lead program involving spiro[pyrrolidine-3,3′-oxindole] derivatives utilized a pharmacophore-based approach. mdpi.com By analyzing the chemistry of known inhibitors and aligning them with a pharmacophore model, new analogues with substitutions on the pyrrolidine (B122466) nitrogen were synthesized, leading to the identification of promising new lead compounds. mdpi.com This demonstrates how a systematic, rational approach can be used to explore the chemical space around the this compound core to discover analogues with enhanced selectivity.

Preclinical Pharmacological Evaluation of 5 Methoxyoxindole Derivatives

In Vitro Pharmacological Profiling

In vitro profiling is the initial step in characterizing the pharmacological effects of 5-methoxyoxindole derivatives. This stage involves a suite of laboratory-based assays designed to determine the interaction of these compounds with specific biological targets, such as receptors and enzymes, and to elucidate their mechanism of action at a molecular level.

The interaction of this compound derivatives with various receptors is a key area of investigation, particularly for their potential in treating neurological disorders. Serotonin (B10506) (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, have been a primary focus.

Research into 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives, which include 5-methoxy substituted compounds, has shown affinity for the human 5-HT6 receptor. derpharmachemica.com In a binding assay using human recombinant 5-HT6 receptors expressed in HEK-293 cells, these derivatives displayed mild to moderate affinity, with compounds 5j and 5d showing the highest inhibition at 54.1% and 40.8%, respectively, at a 1µM concentration. derpharmachemica.com This suggests that the presence of two basic centers in these indole (B1671886) derivatives may be advantageous for 5-HT6 receptor binding. derpharmachemica.com

Similarly, other studies have explored the activity of 5-methoxytryptamine (B125070) derivatives at the 5-HT4 receptor. nih.gov Using radioligand binding and functional assays in guinea-pig ileum and human colon muscle, three tested compounds were identified as 5-HT4 receptor agonists. nih.gov Their efficacy, however, varied depending on the functional test. Compound 3, for instance, had the highest affinity for the 5-HT4 receptor and acted as a full agonist in relaxing human colon circular muscle, with an efficacy comparable to 5-HT itself. nih.gov

Spiro[pyrrolidine-3,3′-oxindoles], another class of related compounds, have also been evaluated for their interaction with a panel of serotonergic G-protein coupled receptors (GPCRs). mdpi.com

| Compound Class | Target Receptor | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives | Human 5-HT6 | In vitro binding assay (HEK-293 cells) | Mild to moderate affinity; Compound 5j showed 54.1% inhibition at 1µM. | derpharmachemica.com |

| 5-Methoxytryptamine derivatives | 5-HT4 | Radioligand binding & functional assays (guinea-pig ileum, human colon muscle) | Agonist properties; Compound 3 was a full agonist with high affinity. | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Serotonergic GPCRs | Binding assays | Evaluated for binding affinity and selectivity against various serotonin receptors. | mdpi.com |

The inhibitory effects of this compound derivatives on various enzymes are crucial for their potential application in oncology and inflammatory diseases. Kinetic studies, which determine parameters like the half-maximal inhibitory concentration (IC50), provide quantitative measures of this inhibition.

In the context of cancer, novel indolyl-pyrimidine hybrids have been evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Compound 4g, which incorporates an indole moiety, was the most active, with an IC50 value of 0.25 µM against EGFR, equipotent to the reference drug erlotinib. nih.gov Other research has focused on the inhibition of Src Family Kinases (SFKs) like Fyn, Lyn, and Hck by 5-chloro-oxindole derivatives. researchgate.net While most compounds were inactive, derivatives 4a, 5b, and 6b showed slight activity against Fyn, with 13-16% inhibition at concentrations of 0.1 and 0.01 mM. researchgate.net

For inflammatory conditions, oxindole (B195798) derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov Compound 4h demonstrated potent dual inhibitory activity, with IC50 values of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX. nih.gov Other isoxazole (B147169) derivatives have also shown significant, dose-dependent inhibition of the 5-LOX pathway. plos.org For example, compound C6 was identified as a potent 5-LOX inhibitor, with a low IC50 value comparable to the reference drug, while compound C3 had an IC50 of 8.47 μM. plos.org

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Indolyl-pyrimidine hybrid (Compound 4g) | EGFR | 0.25 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (Compound 9c) | GSK-3α/β | 0.196 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (Compound 9c) | Erk2 | 0.295 µM | nih.gov |

| Oxindole derivative (Compound 4h) | COX-2 | 0.0533 µM | nih.gov |

| Oxindole derivative (Compound 4h) | 5-LOX | 0.4195 µM | nih.gov |

| Isoxazole derivative (Compound C3) | 5-LOX | 8.47 µM | plos.org |

Receptor Binding and Functional Assays

In Vivo Efficacy Assessment in Relevant Disease Models

Following promising in vitro results, this compound derivatives are advanced to in vivo testing. These studies use animal models that mimic human diseases to assess the efficacy of the compounds in a complex biological system.

The antitumor potential of this compound derivatives has been evaluated in various preclinical cancer models. Syngeneic models, which involve implanting mouse tumor cells into genetically identical, immunocompetent mice, are particularly valuable for studying immuno-oncology agents. crownbio.com Xenograft models, where human tumor cells are implanted into immunodeficient mice, are also widely used. wuxibiology.com

A series of novel indolyl-pyrimidine hybrids was assessed for in vivo antitumor efficacy in mice bearing Ehrlich Ascites Carcinoma (EAC). nih.gov Among the tested compounds, derivative 4g demonstrated the most potent in vivo antitumor activity. nih.gov In another study, the camptothecin (B557342) derivative 12e was tested in xenograft models using human A549 (lung cancer) and NCI-H446 (small cell lung cancer) cells. mdpi.com The results showed that compound 12e significantly reduced tumor volume in both models, with inhibitory rates of 48.8% in A549 xenografts and 70.3% in NCI-H446 xenografts. mdpi.com

| Compound | Cancer Model Type | Cell Line/Tumor | Key Efficacy Finding | Reference |

|---|---|---|---|---|

| Indolyl-pyrimidine hybrid (4g) | Allograft | Ehrlich Ascites Carcinoma (EAC) | Showed the most potent in vivo antitumor activity in the series. | nih.gov |

| Camptothecin derivative (12e) | Xenograft | A549 (Human Lung) | 48.8% tumor growth inhibition. | mdpi.com |

| Camptothecin derivative (12e) | Xenograft | NCI-H446 (Human Small Cell Lung) | 70.3% tumor growth inhibition. | mdpi.com |

The development of animal models that accurately replicate human neurological diseases is challenging but essential for testing new therapeutics. nih.govfrontiersin.org Derivatives of this compound are being explored for their potential in this area, largely due to their interactions with CNS targets like the 5-HT6 receptor. derpharmachemica.com Blockade of the 5-HT6 receptor is considered a viable therapeutic strategy for CNS disorders such as schizophrenia and Alzheimer's disease. derpharmachemica.com The evaluation of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives, which showed affinity for the 5-HT6 receptor in vitro, represents a step toward developing treatments for these conditions. derpharmachemica.com

Furthermore, research into hydrazone derivatives of 5-methoxy-indole carboxylic acid has identified compounds with promising neuroprotective and antioxidant properties. researchgate.net A 3,4-dihydroxy-substituted derivative, in particular, demonstrated excellent radical scavenging capabilities in several model systems, marking it as a lead compound for developing agents with combined neuroprotective and antioxidant effects. researchgate.net Such properties are highly relevant for treating neurodegenerative disorders where oxidative stress is a key pathological factor.

Chronic inflammation is a hallmark of many diseases, and various animal models exist to screen for novel anti-inflammatory drugs. mdpi.com Oxindole derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov In a carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, several oxindole derivatives showed significant efficacy. nih.gov Specifically, compounds 4h, 6d, 6f, 6j, and 7m produced edema inhibition of up to 100.00%. nih.gov In tests for analgesic effects, compounds 4l and 7j provided 100.00% protection against writhing in mice. nih.gov

The antioxidant properties of indole derivatives have also been confirmed in vivo. nih.gov One study investigated an indole derivative, MMINA, for its ability to protect against cisplatin-induced testicular damage, a process involving significant oxidative stress and inflammation. nih.gov Treatment with MMINA reversed the increase in oxidative stress markers like nitric oxide (NO) and malondialdehyde (MDA) while boosting the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.gov It also downregulated the expression of key inflammatory proteins, including NF-κB, STAT-3, COX-2, and TNF-α. nih.gov Similarly, hydrazones of 5-methoxyindole (B15748) carboxylic acid have shown efficacy in decreasing luminol-dependent chemiluminescence in systems with superoxide radicals, indicating potent radical scavenging properties. researchgate.net

Efficacy in Animal Models of Neurological Disorders

Drug Metabolism and Pharmacokinetics (DMPK)

The study of Drug Metabolism and Pharmacokinetics (DMPK) is essential in drug development to evaluate the intrinsic properties of a new chemical entity. researchgate.net It investigates the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical insights into its potential efficacy and safety.

The absorption and distribution of a drug candidate determine its concentration and residence time at the target site of action. pressbooks.pub For orally administered drugs, absorption from the gastrointestinal (GI) tract into systemic circulation is a critical first step.

In silico pharmacokinetic modeling for several oxindole derivatives predicts favorable absorption characteristics. Computational "BOILED-Egg" models, which evaluate passive gastrointestinal absorption and brain penetration, have suggested that certain chlorinated oxindole derivatives exhibit high GI absorption. researchgate.net These predictions are supported by further in silico studies on other oxindole derivatives, which also indicated suitability for intestinal absorption and the potential to cross the blood-brain barrier. researchgate.net While these computational tools provide a strong rationale for further preclinical investigation, experimental data is required for confirmation.

Once absorbed, a drug distributes from the systemic circulation into various tissues. pressbooks.pub The apparent volume of distribution (Vd) is a key parameter indicating the extent of a drug's distribution into tissues versus remaining in the plasma. pressbooks.pub Preclinical studies on related compounds provide insights into potential distribution patterns. For instance, studies in rats have shown that after administration, drug concentrations can be highest in the liver, fat, and adrenal glands, which is a common distribution profile for many small molecules. frontiersin.org The ability of a compound to distribute to specific tissues is fundamental to its pharmacological action and potential toxicity.

| Compound Type | Study Type | Key Finding | Reference |

|---|---|---|---|

| Chlorinated Oxindole Derivatives | In Silico (BOILED-Egg Model) | Predicted high gastrointestinal absorption. | researchgate.netresearchgate.net |

| 5-Methoxy Oxindole Conjugates | In Silico (LogP, TPSA) | Predicted high gastric absorption, suitable for oral administration. | nih.gov |

| 5'-Methoxynobiletin | In Vivo (Rats & Mice) | Low oral bioavailability (8-11%). | nih.gov |

''

Biotransformation is the metabolic process by which drug molecules are chemically altered by the body, primarily in the liver, to facilitate their elimination. researchgate.net This process typically involves Phase I (functionalization) and Phase II (conjugation) reactions. rsc.org

For this compound and its derivatives, the primary site of metabolism is expected to be the liver. The Cytochrome P450 (CYP450) family of enzymes is predicted to play a major role in their Phase I metabolism. admescope.com In silico studies have suggested that various oxindole derivatives may act as inhibitors of several CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. researchgate.netnih.gov

Key metabolic reactions anticipated for the this compound scaffold include:

O-Demethylation: The methoxy (B1213986) group at the 5-position is a likely site for O-demethylation, a common metabolic pathway for methoxylated aromatic compounds, which would yield a more polar 5-hydroxyoxindole (B181108) metabolite. nih.gov

Hydroxylation: The aromatic ring and other positions on the oxindole core can undergo hydroxylation, catalyzed by CYP450 enzymes. nih.gov

Oxidation: The pyrrole (B145914) ring of the indole structure is susceptible to oxidative cleavage, a process that has been observed in the metabolism of related indole compounds. nih.gov Bacterial biotransformation of 5-methoxyindole has been shown to proceed through intermediates like cis-indole-2,3-dihydrodiol and indoxyls. nih.gov

Metabolite profiling studies confirm the metabolic fate of related structures. For example, 5-methoxyindoleacetate has been identified as a urinary metabolite in humans, indicating that the 5-methoxyindole structure is metabolized and excreted. The identification of metabolites is crucial, as they can be pharmacologically active or contribute to the toxicological profile of the parent drug. rsc.org

Following biotransformation, the resulting polar metabolites are typically eliminated from the body. The primary route of excretion for most small-molecule drug metabolites is through the kidneys into the urine. frontiersin.org

Evidence for the renal excretion of metabolites from related compounds supports this expectation. The identification of 5-methoxyindoleacetate in urine directly confirms a renal elimination pathway for metabolites of 5-methoxyindole-containing precursors. Furthermore, in vivo studies in mice that administered oxindole derivatives measured the urinary excretion of urea (B33335) and creatinine, reinforcing the role of the renal system in eliminating metabolic byproducts. nih.gov While direct experimental data on the excretion of this compound derivatives is limited, the collective evidence points toward renal clearance of hydrophilic metabolites as the principal elimination mechanism.

Biotransformation Pathways and Metabolite Profiling

Safety and Toxicological Assessment

Toxicology studies are performed to identify potential hazards associated with a drug candidate and to characterize its safety profile before human trials. wuxiapptec.com This involves single-dose, repeat-dose, and organ-specific toxicity evaluations in animal models. ilo.org

General toxicology studies assess the potential adverse effects following single or repeated exposure to a compound. wuxiapptec.com Acute toxicity studies typically involve the administration of a single high dose to establish the maximum tolerated dose (MTD) and identify potential target organs for toxicity. jmchemsci.com Repeat-dose studies, conducted over periods such as 28 or 90 days, are crucial for identifying cumulative toxic effects and establishing a No-Observed-Adverse-Effect Level (NOAEL). wuxiapptec.com

For oxindole derivatives, in vitro cytotoxicity assays often serve as an initial screen. Several studies have reported that specific oxindole derivatives exhibit low cytotoxicity in various cell lines, suggesting a favorable preliminary safety profile. nih.govmdpi.com For example, certain 3-oxindole derivatives showed low toxicity, resulting in high selectivity indices (the ratio of cytotoxic concentration to effective concentration). mdpi.com

In vivo studies provide more definitive data. A study on an albumin-binding doxorubicin-oxindole conjugate established an acute LD50 (the dose lethal to 50% of animals) of over 60 mg/kg in mice. A four-cycle repeat-dose study in rats with the same conjugate established a NOAEL of 4 x 2.5 mg/kg. These studies are essential for determining a safe starting dose for first-in-human clinical trials.

Organ system toxicity evaluation investigates adverse effects on specific organs, such as the liver, kidneys, heart, and nervous system. ilo.orgnih.gov This assessment relies heavily on changes in serum biochemistry and histopathological examination of tissues. researchgate.net

Interestingly, some oxindole derivatives have demonstrated protective effects on certain organs in preclinical models of toxicity. In a mouse model of paracetamol-induced organ damage, specific 6-chloro-oxindole derivatives were found to provide both hepatoprotective and nephroprotective effects. researchgate.netnih.gov This was evidenced by a reduction in serum markers of liver damage (ALT, AST) and kidney damage (urea, creatinine). researchgate.net

Histopathological findings from this study supported the biochemical data, as shown in the table below.

| Organ | Paracetamol-Only Group (Toxic Control) | Paracetamol + Oxindole Derivative (3OH) Group | Reference |

|---|---|---|---|

| Kidney | Severe tubular necrosis, glomerular congestion, interstitial inflammation. | Restorative pattern of renal tissues with slight inflammatory infiltrations. | researchgate.netnih.gov |

| Liver | Extensive centrilobular necrosis, inflammation, sinusoidal congestion. | Significant reduction in necrosis and inflammation, preserved lobular architecture. | researchgate.netnih.gov |

''

Conversely, the specific structure of a derivative can lead to organ toxicity. The doxorubicin-oxindole conjugate mentioned previously was associated with dose-dependent peripheral neuropathy and testicular toxicity in rats, highlighting that the safety profile is highly dependent on the complete molecular structure and not just the oxindole core. These findings underscore the importance of comprehensive toxicological evaluation for each unique derivative.

Reproductive and Developmental Toxicology Studies

The assessment of potential reproductive and developmental toxicity is a critical component of the preclinical safety evaluation of any new chemical entity intended for therapeutic use. These studies are designed to identify any adverse effects on the male and female reproductive systems, as well as on the developing fetus and offspring. For the class of this compound derivatives, comprehensive reproductive and developmental toxicology data are not extensively available in the public domain. However, insights can be drawn from studies on structurally related indole compounds, such as indole-3-carbinol (B1674136) (I3C), a compound also featuring an indole core.

Studies on I3C have indicated potential effects on reproductive parameters. For instance, in male rats, exposure to I3C has been associated with a significant decrease in daily sperm production per gram of testicular parenchyma. nih.gov While total sperm numbers in the epididymis were not adversely affected at all doses, an increase in epididymal transit time for sperm was observed at a lower dose. nih.gov Furthermore, I3C has been shown to negatively regulate estrogen receptor-alpha (ERα) signaling. openveterinaryjournal.com While some studies in animals suggest beneficial effects on the reproductive system, there is a lack of conclusive reports on the reproductive or developmental effects of I3C in humans. openveterinaryjournal.com A study on the effects of I3C on male Sprague-Dawley rats showed that it did not significantly alter CYP19 (aromatase) concentrations, which are involved in the conversion of testosterone (B1683101) to estradiol. openveterinaryjournal.com

A safety data sheet for indole-3-carbinol states that it shall not be classified as a reproductive toxicant based on the available data. chemos.de However, it is crucial to note that these findings on I3C may not be directly extrapolated to this compound and its derivatives due to differences in their chemical structures and metabolic pathways. Dedicated studies following international guidelines, such as those from the International Council for Harmonisation (ICH), are necessary to thoroughly evaluate the reproductive and developmental toxicity profile of this compound derivatives.

Immunotoxicity and Hypersensitivity Reactions

The evaluation of immunotoxicity and the potential for hypersensitivity reactions is another key aspect of preclinical safety assessment. The immune system is a complex network of cells and organs that can be affected by xenobiotics, leading to immunosuppression, immunostimulation, or hypersensitivity reactions.

Currently, there is a paucity of specific data on the immunotoxicity and hypersensitivity potential of this compound derivatives. However, the broader class of oxindole derivatives has been investigated for various biological activities, some of which are related to the immune system. For example, some oxadiazole derivatives, another class of heterocyclic compounds, have been shown to possess immunomodulatory activity by reducing the levels of proinflammatory cytokines and acting as selective inhibitors of the COX enzyme. nih.gov This suggests that compounds with related structural motifs can interact with immunological pathways.

The potential for immunomodulatory effects by this compound derivatives warrants careful investigation. Standard preclinical immunotoxicity studies would typically assess effects on lymphoid organs, immune cell populations, and functional responses of both innate and adaptive immunity. frontiersin.orgmdpi.com Hypersensitivity reactions, which are adverse immune responses to a substance, are also a critical consideration. These can range from skin rashes to more severe, systemic reactions. scielo.org.mx The assessment for hypersensitivity potential often involves a combination of in silico, in vitro, and, where necessary, in vivo models. Given the lack of specific data for this compound derivatives, this remains an important area for future research to ensure their safety profile is well-characterized.

Utilization of Alternative Toxicological Methodologies (e.g., In Vitro, In Silico Models)

In modern toxicology, alternative methodologies such as in vitro and in silico models are increasingly utilized to predict and assess the potential toxicity of chemical compounds, including this compound derivatives. These methods offer the advantages of being more rapid, cost-effective, and reducing the reliance on animal testing.

In Vitro Cytotoxicity Studies

A number of studies have investigated the in vitro cytotoxicity of various oxindole derivatives against different cell lines. These studies are crucial for early-stage screening of potential toxic effects. For example, a series of novel spiropyrazoline oxindole derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. scholarsportal.info Several of these compounds demonstrated significant cytotoxic effects, with some showing selectivity between different cancer cell lines and being non-cytotoxic to non-tumor-derived cell lines. scholarsportal.info

In another study, newly synthesized 3,3-disubstituted oxindole derivatives were tested for their cytotoxicity against human breast cancer (MCF7) and human ovarian carcinoma (SKVO3) cell lines. rjptonline.org Compounds 5 and 7 from this series showed good activity against both cell lines. rjptonline.org

Furthermore, di-spiropyrrolidino and di-spiropyrrolizidino oxindole andrographolide (B1667393) derivatives have been synthesized and evaluated for their cytotoxic activity. plos.org Three of the halogenated derivatives were found to be more cytotoxic than the parent compound, andrographolide, in several cancer cell lines. plos.org The most potent derivative, CY2 , induced cancer cell death through a ROS-dependent mitochondrial pathway. plos.org

The table below summarizes the in vitro cytotoxic activity of selected oxindole derivatives from the literature.

| Compound/Derivative | Cell Line(s) | Endpoint | Result | Reference |

| Spiropyrazoline oxindoles | MCF-7, MDA-MB-231 | GI50 | Several compounds with GI50 < 12 µM | scholarsportal.info |

| 3,3-disubstituted oxindole 5 | MCF7, SKVO3 | IC50 | 9.2 µM (MCF7), 9.5 µM (SKVO3) | rjptonline.org |

| 3,3-disubstituted oxindole 7 | MCF7, SKVO3 | IC50 | 8.0 µM (MCF7), 10.4 µM (SKVO3) | rjptonline.org |

| Halogenated di-spiropyrrolizidino oxindole CY2 | HCT116 | GI50 | 10.5 µM | plos.org |

| Oxindole derivative SH-859 | 786-O (kidney cancer) | IC50 | Dose-dependent reduction in cell viability | mdpi.com |

| 3-oxindole-2-carboxylate 6f | TZM-bl (HIV-1 infected) | IC50 | 0.4578 µM | nih.gov |

| 3-oxindole-2-carboxylate 6g | TZM-bl (HIV-1 infected) | IC50 | 1.276 µM | nih.gov |

In Silico Toxicological Models

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the toxicological properties of compounds based on their chemical structure.

QSAR studies have been applied to oxindole derivatives to predict their toxicity. mdpi.com In one study, a set of newly designed oxindole derivatives were evaluated for their toxicity using a combination of 3D/4D QSAR BiS/MC and CoCon algorithms. mdpi.com The toxicity was described by values ranging from 0 (very low toxicity) to 1 (highly toxic). mdpi.com This approach allowed for the identification of derivatives with a predicted non-toxic character. mdpi.com Another QSAR study on tetracyclic oxindole derivatives as α-glucosidase inhibitors successfully classified active and inactive inhibitors, demonstrating the predictive capability of such models. nih.gov

Molecular docking is another in silico technique used to predict the binding of a molecule to a biological target, which can be relevant for understanding potential mechanisms of toxicity. researchgate.netajol.infoplos.org For instance, molecular docking studies have been performed on oxindole derivatives to investigate their binding to proteins like the epidermal growth factor receptor (EGFR), which can provide insights into their potential for off-target effects. tandfonline.com Docking studies on newly designed oxindole derivatives against GSK-3β also helped in understanding their binding capabilities. researchgate.net

The table below provides an overview of in silico studies conducted on oxindole derivatives.

| In Silico Method | Compound Class | Target/Endpoint | Key Finding | Reference |

| 3D/4D QSAR | Oxindole derivatives | General Toxicity | Predicted toxicity index for a set of derivatives, identifying potentially non-toxic compounds. | mdpi.com |

| QSAR | Tetracyclic oxindole derivatives | α-glucosidase inhibition | Developed a predictive model for inhibitory activity. | nih.gov |

| Molecular Docking | Disubstituted oxindoles | EGFR kinase domain | Elucidated probable binding interactions. | tandfonline.com |

| Molecular Docking | Oxindole derivatives | GSK-3β active site | Analyzed binding capabilities of newly designed compounds. | researchgate.net |

| ADMET analysis | Oxindole based oxadiazoles | Oral bioavailability and toxicity | Assessed the drug-like properties of new molecules. |

These alternative methodologies provide valuable preliminary data on the potential toxicities of this compound derivatives, guiding further experimental studies and contributing to a more comprehensive preclinical safety assessment.

Advanced Analytical Techniques for the Characterization and Analysis of 5 Methoxyoxindole

Spectroscopic Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for the structural and quantitative analysis of 5-methoxyoxindole. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. msu.eduslideshare.net By observing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their chemical environment.

For this compound, both ¹H NMR and ¹³C NMR are utilized. ¹H NMR provides information about the hydrogen atoms in the molecule, while ¹³C NMR details the carbon skeleton. mdpi.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. sigmaaldrich.comcarlroth.com

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the N-H proton, and the methoxy (B1213986) (-OCH₃) protons are observed. For instance, the methoxy protons typically appear as a singlet around 3.8 ppm. The aromatic protons exhibit characteristic splitting patterns due to coupling with neighboring protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the this compound molecule. chemicalbook.commagritek.com The carbonyl carbon of the oxindole (B195798) ring is typically observed at a downfield chemical shift, often above 170 ppm. scispace.com The carbon of the methoxy group usually resonates around 55 ppm. mdpi.comresearchgate.net

| Compound | Nucleus | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|---|

| 5-methoxy-2-methylindole | ¹H | 7.67, 7.09, 6.99, 6.76, 6.13, 3.82, 2.35 | CDCl₃ |